molecular formula C6H11ClF3NO B12357508 [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride

Cat. No.: B12357508
M. Wt: 205.60 g/mol
InChI Key: TYTZANNWKOWQOQ-UHFFFAOYSA-N
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Description

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is a chemical compound characterized by the presence of a cyclopentyl ring substituted with a hydroxy group and a trifluoromethyl group, along with an azanium ion and a chloride counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents under controlled conditions.

    Formation of the Azanium Ion: The azanium ion is generated through protonation reactions.

    Combination with Chloride Ion: The final step involves the combination of the azanium ion with a chloride ion to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]amine: Similar structure but lacks the chloride ion.

    [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]methanol: Similar structure with a methanol group instead of the azanium ion.

Uniqueness

[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is unique due to the presence of both the azanium ion and the chloride ion, which may confer distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H

InChI Key

TYTZANNWKOWQOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1[NH3+])(C(F)(F)F)O.[Cl-]

Origin of Product

United States

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